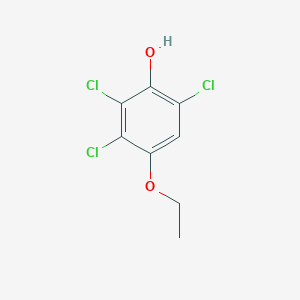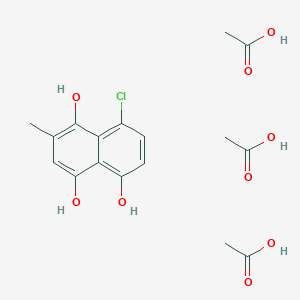
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is a complex organic compound that belongs to the class of naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene in the presence of acetic acid, followed by hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Dechlorinated or dehydroxylated naphthalene derivatives.
Substitution: Various halogenated naphthalene compounds.
科学的研究の応用
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Methylnaphthalene: Lacks the chlorine and hydroxyl groups, making it less reactive.
8-Chloro-2-methylnaphthalene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
1,4,5-Trihydroxynaphthalene: Lacks the chlorine and methyl groups, affecting its lipophilicity and reactivity.
Uniqueness
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the naphthalene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
89475-06-9 |
|---|---|
分子式 |
C17H21ClO9 |
分子量 |
404.8 g/mol |
IUPAC名 |
acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol |
InChI |
InChI=1S/C11H9ClO3.3C2H4O2/c1-5-4-8(14)10-7(13)3-2-6(12)9(10)11(5)15;3*1-2(3)4/h2-4,13-15H,1H3;3*1H3,(H,3,4) |
InChIキー |
QCOCMXJVFTUGRV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)O)Cl)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)


![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
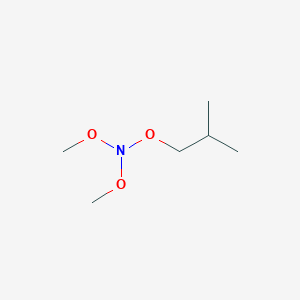
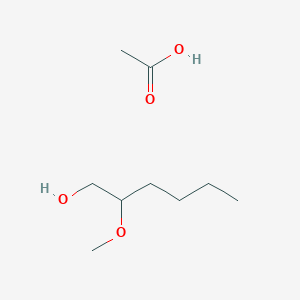
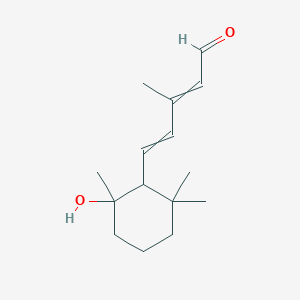

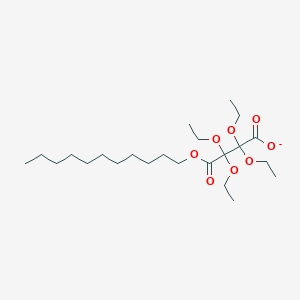
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
